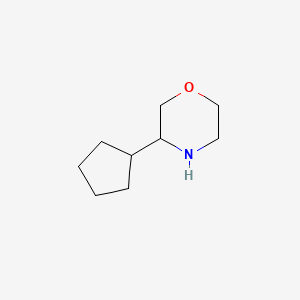

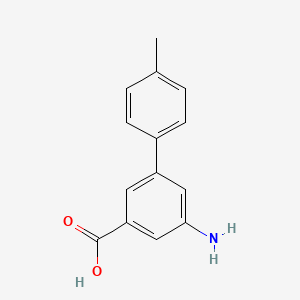

3-Amino-5-(4-methylphenyl)benzoic acid

Descripción general

Descripción

3-Amino-5-(4-methylphenyl)benzoic acid is a related compound of the anti-inflammatory agent Mesalazine . Mesalazine belongs to a group of drugs referred to as aminosalicylates and is generally used in the treatment of inflammatory bowel disease .

Synthesis Analysis

The synthesis of 1,3,5-triazine aminobenzoic acid derivatives, which could be related to the compound , has been reported . The synthesis involved the use of microwave irradiation, which resulted in the desired products in less time, good yield, and higher purity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3-Amino-4-methylphenyl)benzoic acid: serves as a vital building block for various drug candidates. Its applications in medicinal chemistry include:

- Targeting β-Catenin : The compound interacts directly with β-catenin, leading to its ubiquitination and proteasomal degradation . This property makes it relevant for cancer research and drug development.

Continuous Flow Microreactor Systems

Researchers have developed a continuous flow microreactor system to synthesize this compound efficiently. By optimizing reaction conditions, they achieved an impressive yield of 85.7% within just 10 minutes . This technology has broader implications for other chemical reactions as well.

Antioxidant Properties

Studies have assessed the antioxidant activity of 3-Amino-5-(4-methylphenyl)benzoic acid using methods such as DPPH radical scavenging and ABTS radical scavenging. These properties are relevant for health and wellness applications .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial effects against various microorganisms, including Gram-negative bacteria (E. coli), Gram-positive bacteria (S. aureus), and fungi (C. albicans) . Understanding its antimicrobial potential is crucial for drug discovery and infection control.

Chemical Kinetics

In-depth kinetic studies have revealed reaction rate constants, activation energies, and pre-exponential factors for the synthesis of N-(3-Amino-4-methylphenyl)benzoic acid . These insights aid in process optimization and efficient production .

Synthetic Routes

Two synthetic routes exist for manufacturing this compound:

- Route 2 : Direct selective acylation of 4-methylbenzene-1,3-diamine (2) leads to the compound. Route 2 is more straightforward and resource-efficient .

Safety and Hazards

The safety data sheet of a similar compound, 5-Amino-3-(4-methylphenyl)pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

3-Amino-5-(4-methylphenyl)benzoic acid, also known as AMBA, is a crucial building block of many drug candidates . It has been found to target β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . β-catenin is a key protein in the Wnt signaling pathway, which plays a critical role in cell growth and differentiation .

Mode of Action

AMBA interacts with β-catenin, inducing its ubiquitination and proteasomal degradation . This interaction disrupts the Wnt signaling pathway, which can inhibit the proliferation of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by AMBA is the Wnt signaling pathway. By targeting β-catenin, AMBA disrupts the normal functioning of this pathway, leading to changes in cell growth and differentiation .

Result of Action

The primary result of AMBA’s action is the inhibition of the Wnt signaling pathway. This can lead to decreased cell proliferation, particularly in cancer cells . Additionally, AMBA has been found to have antioxidant properties , which could contribute to its overall effects.

Propiedades

IUPAC Name |

3-amino-5-(4-methylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-9-2-4-10(5-3-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTBHWJXBLGNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=CC(=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10562245 | |

| Record name | 5-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

129192-17-2 | |

| Record name | 5-Amino-4′-methyl[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129192-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-4'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10562245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxa-4-azaspiro[2.5]octane](/img/structure/B3046675.png)

![1-([2,2'-Bipyridin]-6-yl)ethanone](/img/structure/B3046678.png)

![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B3046684.png)

![N-(furan-2-ylmethyl)-6-(methylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B3046687.png)